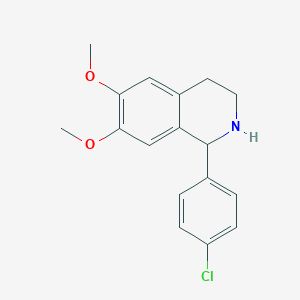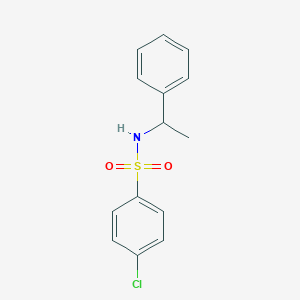
4-chloro-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPB, this compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, CPB has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemische Und Physiologische Effekte
CPB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it has potential as an antibiotic. CPB has also been shown to inhibit the growth of cancer cells, suggesting that it has potential as an anticancer agent. Additionally, CPB has been shown to have an effect on the regulation of pH in the body, as it inhibits carbonic anhydrase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPB in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, CPB has been shown to have various bioactive properties, making it a potentially useful compound for studying various biological processes. However, one limitation of using CPB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CPB. For example, further studies could be conducted to investigate its potential as an antibiotic or anticancer agent. Additionally, the mechanism of action of CPB could be further elucidated, which could lead to a better understanding of its physiological effects. Finally, CPB could be further modified to improve its bioactivity or to make it more selective for certain enzymes or receptors.
Synthesemethoden
The synthesis of CPB involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of CPB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
CPB has been used in various scientific research applications due to its potential as a bioactive compound. For example, it has been studied as a potential inhibitor of carbonic anhydrase enzymes, which are important for regulating pH in the body. CPB has also been shown to have antimicrobial properties and has been studied for its potential as an antibiotic. Additionally, CPB has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
66898-13-3 |
|---|---|
Produktname |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Molekularformel |
C14H14ClNO2S |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
InChI-Schlüssel |
PISRQXFFYFWCDQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



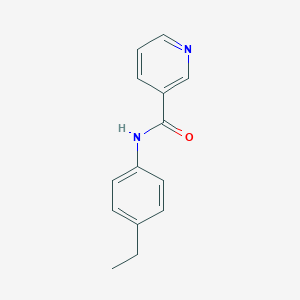
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
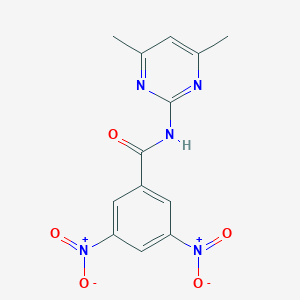
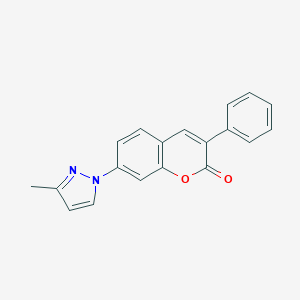
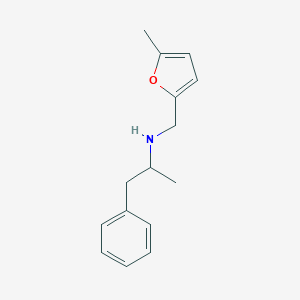
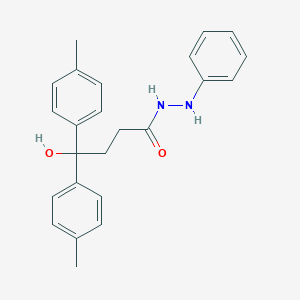
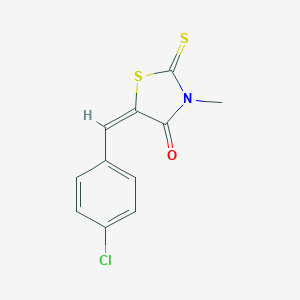
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
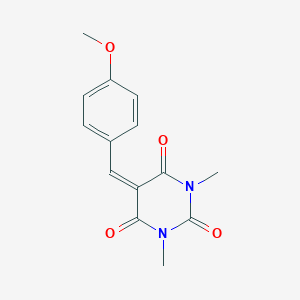
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
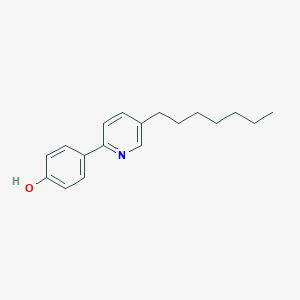
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

